4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. The compound features a complex molecular structure characterized by a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The molecular formula of this compound is , and it has a molecular weight of approximately 347.86 g/mol .
The compound is classified under the category of thienopyrazoles, which are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for further research .
The synthesis of 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide can be visualized using various chemical drawing software or databases. Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 347.86 g/mol |
IUPAC Name | 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide |
SMILES | CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3CCCCC3 |
InChI Key | FGPOKTBVZIQNSB-UHFFFAOYSA-N |
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is not fully elucidated but is believed to involve interaction with specific protein targets in cellular pathways:
The physical and chemical properties of this compound are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The primary applications of 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide include:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4